Structural Differentiation from Common Indole-2-carboxylate Building Blocks
The target compound is distinguished from the closest commercially prevalent analog, ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS 396075-79-9), by the presence of a 4-benzyloxy substituent. Quantitative structural comparison shows a molecular formula of C18H16FNO3 (MW 313.32 g/mol) for the target , versus C12H12FNO2 (MW 221.23 g/mol) for the comparator . This difference of C6H4O (92.09 g/mol, the benzyloxy group minus an H) represents an additional protected phenol handle, enabling orthogonal synthetic transformations not possible with the simpler analog. The 4-benzyloxy group is a critical structural feature for PGD2 antagonist pharmacophores described in patent literature [1].
| Evidence Dimension | Molecular complexity and functional group availability |
|---|---|
| Target Compound Data | Molecular Formula: C18H16FNO3; Molecular Weight: 313.32 g/mol; Substituents: 4-OBn, 6-F, 7-Me, 2-CO2Me |
| Comparator Or Baseline | Ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS 396075-79-9): C12H12FNO2; MW 221.23 g/mol; Substituents: 6-F, 7-Me, 2-CO2Et (no 4-OBn) |
| Quantified Difference | Delta MW = +92.09 g/mol; additional 4-benzyloxy functional group enables divergent synthesis |
| Conditions | Structural comparison based on molecular composition; no assay conditions apply |
Why This Matters
Procurement of the target compound directly provides the 4-benzyloxy-protected indole scaffold, eliminating the need for a low-yielding and step-intensive 4-hydroxylation and protection sequence that would be required if starting from the simpler analog.
- [1] US Patent 8,623,903 B2. Indolecarboxylic acid derivative having PGD2 receptor antagonistic activity. Assigned to Shionogi & Co., Ltd. Published 2014-01-07. View Source
